5-Fluoro-2-(methylsulfonyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-fluoro-2-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTFMXNEDDIEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382242 | |
| Record name | 5-Fluoro-2-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-71-8 | |
| Record name | 5-Fluoro-2-(methylsulfonyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849035-71-8 | |
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Chemical Transformations and Derivatization of 5 Fluoro 2 Methylsulfonyl Benzaldehyde
Reactions Involving the Aldehyde Group
The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations. The electrophilic nature of the aldehyde carbon is significantly enhanced by the electron-withdrawing effects of the ortho-methylsulfonyl group and the meta-fluoro substituent.
The electron-deficient nature of the carbonyl carbon in 5-fluoro-2-(methylsulfonyl)benzaldehyde makes it highly susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most important classes of reactions for aldehydes is condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.org For this compound, this reaction would proceed by the initial deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration would lead to the formation of a new carbon-carbon double bond. A variety of active methylene compounds can be employed in this reaction, leading to a wide range of functionalized products.
The general scheme for a Knoevenagel condensation is as follows:
Step 1: A base abstracts a proton from the active methylene compound (Z-CH₂-Z') to form a resonance-stabilized carbanion.
Step 2: The carbanion attacks the carbonyl carbon of this compound.
Step 3: The resulting alkoxide is protonated.
Step 4: Subsequent elimination of a water molecule yields the final condensed product.
| Reactant | Product | Conditions |
| Malononitrile | 2-(5-Fluoro-2-(methylsulfonyl)benzylidene)malononitrile | Basic catalyst (e.g., piperidine, pyridine) |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-fluoro-2-(methylsulfonyl)phenyl)acrylate | Basic catalyst, often in an ionic liquid |
| Diethyl malonate | Diethyl 2-(5-fluoro-2-(methylsulfonyl)benzylidene)malonate | Stronger base may be required |
This table represents plausible outcomes based on the principles of the Knoevenagel condensation.
The aldehyde group can be readily reduced to a primary alcohol or converted into an amine through reductive amination. These transformations are crucial for the synthesis of various downstream products.
The reduction of the aldehyde to a primary alcohol, (5-fluoro-2-(methylsulfonyl)phenyl)methanol, can be efficiently achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. bibliomed.orgugm.ac.idlibretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with water or a dilute acid yields the corresponding alcohol.
Reductive amination, also known as reductive alkylation, is a powerful method for the synthesis of amines from aldehydes. This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction. researchgate.netmdpi.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde. This method allows for the introduction of a wide variety of amine-containing substituents.
| Transformation | Reagents | Product |
| Reduction to Alcohol | Sodium borohydride (NaBH₄), Methanol | (5-Fluoro-2-(methylsulfonyl)phenyl)methanol |
| Reductive Amination | Primary amine (R-NH₂), Sodium cyanoborohydride (NaBH₃CN) | N-(5-Fluoro-2-(methylsulfonyl)benzyl)amine |
| Reductive Amination | Secondary amine (R₂NH), Sodium triacetoxyborohydride (NaBH(OAc)₃) | N,N-Disubstituted-(5-fluoro-2-(methylsulfonyl)benzyl)amine |
This table illustrates common reductive transformations of the aldehyde group.
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-fluoro-2-(methylsulfonyl)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder reagents. ncert.nic.in
For benzaldehydes, especially those with electron-withdrawing groups, oxidation can be readily achieved. researchgate.net The choice of oxidant can be crucial to avoid side reactions. Mild and efficient methods for the oxidation of aldehydes to carboxylic acids often utilize reagents like hydrogen peroxide, sometimes in the presence of a catalyst. mdpi.comorganic-chemistry.org The reaction conditions are generally straightforward, often involving stirring the aldehyde with the oxidant in a suitable solvent at room temperature or with gentle heating. nih.gov
| Oxidizing Agent | Conditions | Product |
| Potassium permanganate (KMnO₄) | Basic or acidic solution, heat | 5-Fluoro-2-(methylsulfonyl)benzoic acid |
| Hydrogen peroxide (H₂O₂) | Often with a catalyst, aqueous or organic solvent | 5-Fluoro-2-(methylsulfonyl)benzoic acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions | 5-Fluoro-2-(methylsulfonyl)benzoic acid organic-chemistry.org |
This table provides examples of reagents for the oxidation of the aldehyde group.
Modifications of the Fluorine and Sulfonyl Moieties
Beyond the reactivity of the aldehyde group, the fluorine and methylsulfonyl substituents on the aromatic ring offer further opportunities for derivatization.
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing methylsulfonyl group in the ortho position and the aldehyde group in the para position relative to the fluorine. These groups stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. libretexts.org
In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized anionic intermediate. The departure of the fluoride (B91410) ion, which is a good leaving group, results in the formation of the substituted product. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used in these reactions. ebyu.edu.trbeilstein-journals.orgnih.gov The reactivity of the fluorine atom opens up pathways to a variety of derivatives where the fluorine is replaced by other functional groups.
| Nucleophile | Product |
| Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-2-(methylsulfonyl)benzaldehyde |
| Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-2-(methylsulfonyl)benzaldehyde |
| Ammonia (NH₃) or primary/secondary amines | 5-Amino-2-(methylsulfonyl)benzaldehyde derivatives |
This table shows potential products from nucleophilic aromatic substitution of the fluorine atom.
The methylsulfonyl group is generally a stable functional group. rsc.org However, under certain conditions, it can undergo transformations. The reduction of aryl sulfones to the corresponding arenes is a challenging transformation that typically requires strong reducing agents or transition metal catalysis. For example, cobalt-catalyzed reductions of aryl sulfones using alkylmagnesium reagents have been reported. researchgate.netresearchgate.net Applying such methods to this compound would result in the removal of the methylsulfonyl group, yielding 3-fluorobenzaldehyde.
While the reduction of the sulfone is possible, it is a harsh transformation. Other modifications of the sulfur oxidation state, such as further oxidation, are not possible as the sulfur is already in its highest oxidation state (+6). The C-S bond of the sulfonyl group can also participate in certain cross-coupling reactions, although this is less common than for other functional groups. rsc.org The stability of the sulfonyl group makes it a useful directing and activating group for other reactions on the aromatic ring, as discussed in the context of SNAr.
| Reaction Type | Reagents | Potential Product |
| Reductive Desulfonylation | Cobalt catalyst, alkylmagnesium reagent | 3-Fluorobenzaldehyde |
This table indicates a potential transformation of the methylsulfonyl group.
Design and Synthesis of Novel Derivatives for Research
The strategic placement of a reactive aldehyde group, an electron-withdrawing fluorine atom, and a bulky methylsulfonyl substituent makes this compound a versatile scaffold for the synthesis of novel derivatives with potential applications in various fields of chemical and biological research. The inherent reactivity of the aldehyde, influenced by the electronic effects of the other substituents, allows for a range of chemical transformations, leading to the construction of complex molecular architectures.
Construction of Substituted Heterocyclic Systems Incorporating the 5-Fluoro-2-(methylsulfonyl)phenyl Core
The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions, a cornerstone of heterocyclic synthesis. The presence of the ortho-methylsulfonyl group and the para-fluoro substituent can influence the reactivity of the aldehyde and the properties of the resulting heterocyclic systems. These electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, potentially facilitating reactions with a variety of nucleophiles. uni-rostock.deacs.org
One of the primary applications of substituted benzaldehydes in heterocyclic synthesis is in the construction of quinazoline (B50416) derivatives. nih.govnih.govresearchgate.netorganic-chemistry.org These compounds are of significant interest due to their diverse biological activities. By reacting this compound with a suitable nitrogen-containing precursor, such as 2-aminobenzylamine or 2-aminobenzamide, it is plausible to synthesize novel quinazoline analogues. The general reaction would involve the initial formation of an imine intermediate, followed by cyclization and subsequent aromatization to yield the quinazoline core.
Another important class of heterocycles that can be accessed from benzaldehyde precursors are chalcones. core.ac.ukneliti.comnih.gov Chalcones are synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone. These compounds are not only valuable as synthetic intermediates but also exhibit a wide range of biological activities. The reaction of this compound with various substituted acetophenones would be expected to yield a library of novel chalcones, which could then be further elaborated into other heterocyclic systems like pyrazolines. core.ac.uk
Furthermore, the aldehyde group can readily react with hydrazines to form hydrazones. researchgate.net These derivatives are stable compounds that can be further cyclized to form various five- and six-membered heterocyclic rings. The reaction of this compound with different substituted hydrazines or hydrazides would provide access to a range of novel hydrazone derivatives, which could serve as precursors for more complex heterocyclic structures.
The table below illustrates some of the potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for analogous compounds.
| Heterocyclic System | General Synthetic Approach | Potential Reactant(s) |
| Quinolines | Friedländer Annulation | Active methylene compounds (e.g., ketones, esters) |
| Benzoxazines | Reaction with 2-aminophenols | Substituted 2-aminophenols |
| Benzimidazoles | Reaction with o-phenylenediamines | Substituted o-phenylenediamines |
| Pyrimidines | Biginelli Reaction | A β-dicarbonyl compound and urea (B33335) or thiourea |
Preparation of Conjugates and Probes for Biological Studies
The aldehyde group of this compound is a valuable functional handle for the preparation of bioconjugates and fluorescent probes. researchgate.netrsc.orgmdpi.combeilstein-journals.org The ability of aldehydes to react with primary amines to form imines (Schiff bases) is a widely used strategy for labeling biomolecules such as proteins and peptides. This reaction is typically reversible, but the resulting imine can be stabilized by reduction to a secondary amine.
Fluorescent probes are indispensable tools in modern biological research for visualizing and tracking molecules within cells and tissues. researchgate.netmdpi.com this compound can be incorporated into fluorescent probes as a reactive moiety for targeting specific cellular components. For instance, it could be attached to a fluorophore, and the resulting conjugate could then be used to label proteins or other biomolecules containing accessible amine groups. The fluorine atom and the methylsulfonyl group could modulate the photophysical properties and cellular uptake of the probe.
The synthesis of such probes would typically involve the reaction of this compound with an amine-functionalized fluorophore. The resulting imine-linked conjugate could be used directly or further stabilized by reduction. Alternatively, the aldehyde could be converted to other reactive functional groups, such as an oxime or a hydrazone, which can also be used for bioconjugation.
The table below outlines potential conjugates and probes that could be prepared from this compound.
| Conjugate/Probe Type | Linkage Chemistry | Potential Application |
| Peptide Conjugate | Imine formation followed by reduction | Targeted drug delivery, peptide-based probes |
| Fluorescent Probe | Imine or oxime formation with an amine-functionalized fluorophore | Cellular imaging, protein labeling |
| Biotinylated Probe | Reaction with a biotin-hydrazine derivative | Affinity-based protein purification and detection |
| Surface Immobilization | Reductive amination with an amine-functionalized surface | Development of biosensors and microarrays |
Medicinal Chemistry and Pharmacological Potential
Investigation of Biological Activities of 5-Fluoro-2-(methylsulfonyl)benzaldehyde and its Derivatives
Research into the benzaldehyde (B42025) scaffold, particularly when substituted with electron-withdrawing groups like fluorine and sulfonyl moieties, has revealed a spectrum of biological activities. While direct studies on this compound are limited, the analysis of its derivatives and structurally related compounds provides significant insight into its pharmacological potential.
Antiproliferative and Anticancer Efficacy Studies
The benzaldehyde moiety is a core structure in various compounds investigated for anticancer properties. nih.govnih.gov Studies have shown that benzaldehyde can inhibit the growth of cancer cells, including those that have developed resistance to conventional therapies. mdpi.comnih.gov Derivatives of benzaldehyde have demonstrated efficacy against a range of cancer cell lines, operating through mechanisms such as inducing apoptosis and causing cell cycle arrest. nih.gov
Derivatives incorporating both benzofuran (B130515) and fluorinated benzaldehyde moieties have been synthesized and evaluated for their anticancer effects. rsc.orgnih.gov For instance, certain analogues have shown moderate activity against human lung (A-549) and cervical (HeLa) cancer cell lines. rsc.org The presence of a fluorine atom is often associated with enhanced anticancer efficacy. rsc.org In one study, a 2-(trifluoromethyl)benzyl substituted derivative of a complex benzaldehyde showed outstanding activity against both A-549 and HeLa cells when compared to the standard drug doxorubicin. rsc.org Research on pancreatic cancer has revealed that benzaldehyde can suppress the epithelial-mesenchymal plasticity that contributes to treatment resistance and metastasis by targeting the interaction of the 14-3-3ζ protein with histone H3. mdpi.comnih.gov
Table 1: In Vitro Anticancer Activity of Selected Benzaldehyde Derivatives
| Compound Derivative | Cancer Cell Line | Measured Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(benzyloxy)-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Potent activity at 1-10 µM | nih.gov |
| Benzofuran-triazole-benzaldehyde analogue (Fluoro-substituted) | A-549 (Lung) & HeLa (Cervical) | Moderate Activity | rsc.org |
| Benzofuran-triazole-benzaldehyde analogue (2-Trifluoromethylbenzyl substituted) | A-549 (Lung) & HeLa (Cervical) | Outstanding Activity | rsc.org |
| Benzaldehyde | Pancreatic Cancer Cells (Radiation-resistant) | Inhibited Growth | mdpi.com |
Anti-inflammatory Response Evaluation
Benzaldehyde derivatives have been recognized for their potential anti-inflammatory effects. benthamscience.com Compounds isolated from natural sources, such as marine fungi, have demonstrated the ability to inhibit the production of key inflammatory mediators. mdpi.com Studies on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) showed that certain benzaldehyde derivatives significantly inhibited nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. mdpi.com
Furthermore, these compounds were found to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The mechanism often involves the inactivation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. mdpi.com The sulfonyl group is also present in compounds with known anti-inflammatory activity. For example, certain benzimidazole-sulfonyl derivatives have shown good anti-inflammatory properties. The combination of a fluoro group and a sulfonyl moiety suggests a basis for potential anti-inflammatory action.
Table 2: Anti-inflammatory Effects of Benzaldehyde Derivatives in LPS-Stimulated Macrophages
| Compound | Effect | Mechanism | Reference |
|---|---|---|---|
| Flavoglaucin (B158435) (from Eurotium sp.) | Inhibition of NO and PGE₂ production | Suppression of iNOS and COX-2 expression | mdpi.com |
| Isotetrahydro-auroglaucin (from Eurotium sp.) | Inhibition of NO and PGE₂ production | Suppression of iNOS and COX-2 expression | mdpi.com |
| Flavoglaucin | Reduced secretion of TNF-α, IL-1β, IL-6 | Inactivation of NF-κB pathway | mdpi.com |
| Benzaldehyde derivative (from Aspergillus terreus) | Inhibition of NO and ROS release | Suppression of MAPK signaling pathway | benthamscience.com |
Glucokinase Activation Potential
Glucokinase (GK) is a critical enzyme in glucose metabolism and is considered a key target for type 2 diabetes therapies. Compounds containing a sulfonyl group, particularly sulfones, have been identified as potential glucokinase activators. These agents function by binding to an allosteric site on the enzyme, which enhances its activity.
Aryl sulfone series have been specifically investigated as disruptors of the interaction between glucokinase and the glucokinase regulatory protein (GKRP). By disrupting this complex, which sequesters glucokinase in the nucleus, these compounds increase the amount of active glucokinase in the cytoplasm, thereby promoting glucose metabolism. Furthermore, benzamide (B126) derivatives, which are structurally related to benzaldehydes, have been the focus of computational and synthetic studies aimed at developing potent glucokinase activators. The presence of the methylsulfonyl group in this compound makes its derivatives promising candidates for investigation as glucokinase activators.
Antimicrobial and Antitubercular Activity Assessments
The benzaldehyde scaffold and its derivatives are known to possess antimicrobial properties against a variety of microorganisms, including bacteria and fungi. The incorporation of fluorine into molecular structures is a well-established strategy in medicinal chemistry to enhance antimicrobial potency. Studies on fluorinated benzimidazole (B57391) derivatives, which can be synthesized from fluorobenzaldehydes, have shown good antibacterial and antifungal properties compared to their non-fluorinated parent compounds.
In the context of tuberculosis, both fluorine and sulfonyl groups have been shown to contribute to activity against Mycobacterium tuberculosis. Research has demonstrated that adding a fluorine atom to the phenyl ring of certain antitubercular agents can dramatically increase their potency. One study found that a fluorinated analog of thiacetazone (B1682801) (derived from a benzaldehyde) was 20 times more potent than the parent compound. Similarly, various sulfonyl-containing compounds, such as 6-methanesulfonyl substituted benzothiazinones, have been developed as highly potent antitubercular agents. This evidence suggests that the this compound framework is a promising starting point for the design of new antitubercular drugs.
Table 3: Antitubercular Activity of Structurally Relevant Derivatives
| Compound Class | Target/Organism | Key Finding | Reference |
|---|---|---|---|
| Fluorinated Thiacetazone Analog | M. tuberculosis H₃₇Rᵥ | 20 times more potent than non-fluorinated parent compound. | |
| 6-Methanesulfonyl Benzothiazinone Derivatives | M. tuberculosis | Potent activity with MIC values in the nanomolar range. | |
| Fluorinated Benzimidazole Derivatives | Gram-positive & Gram-negative bacteria | Good antibacterial activity (MIC as low as 7.81 µg/mL). | |
| Isoniazid-Sulfonate Ester Hydrazones | M. tuberculosis H₃₇Rᵥ | High activity with MIC values as low as 0.31 µM. |
Modulation of Enzyme and Receptor Pathways
The functional groups of this compound suggest its potential to interact with various biological targets, including enzymes and receptors.
Enzyme Modulation : As discussed, the methylsulfonyl group is a key feature in compounds that act as allosteric activators of glucokinase. In the context of inflammation, benzaldehyde derivatives can suppress the enzymatic activity of iNOS and COX-2. mdpi.com For cancer, potential targets include kinases involved in cell signaling, such as extracellular signal-regulated kinase 2 (ERK2). rsc.org
Receptor and Protein Interaction : The sulfonyl group can form hydrogen bonds with active site residues of biological targets. Sulfonyl fluorides, a related functional group, are known to act as covalent probes that can form stable bonds with amino acid residues like tyrosine, lysine (B10760008), and serine, thereby modulating protein function. Benzaldehyde itself has been shown to disrupt the protein-protein interaction between 14-3-3ζ and a phosphorylated histone, which is critical for cancer cell survival. mdpi.com Some sulfonyl-containing compounds have also been reported to act as antagonists at ghrelin receptors.
Structure-Activity Relationship (SAR) Analysis
Benzaldehyde Core : The aldehyde group is a reactive site for forming Schiff bases (imines) by reacting with amines, a common strategy for creating more complex derivatives like hydrazones and benzimidazoles with diverse biological activities. nih.gov The aromatic ring serves as a scaffold for positioning substituents in specific spatial orientations to interact with biological targets.
Methylsulfonyl Group : The sulfonyl (SO₂) group at the 2-position is a strong electron-withdrawing group and a hydrogen bond acceptor. This ability to form hydrogen bonds is crucial for interaction with the active sites of enzymes and receptors. In glucokinase activators, the sulfone moiety is critical for binding to the allosteric site. Its placement at the ortho position relative to the aldehyde group can induce specific conformational preferences that may be favorable for binding to certain biological targets. The steric bulk of the methylsulfonyl group can also influence the orientation of the molecule within a binding pocket.
Impact of Fluorine Substitution on Biological Profiles
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. researchgate.net Its presence in the 5-position of the benzaldehyde ring can profoundly influence the compound's properties. Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, which can affect how the molecule interacts with enzyme receptors. nih.govresearchgate.net
| Property | Effect of Fluorine Substitution | Source(s) |
| Lipophilicity | Generally increases in aromatic systems, affecting absorption and distribution. | nih.govsci-hub.st |
| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking oxidative metabolism. | researchgate.net |
| Binding Affinity | Can be enhanced by altering electronic properties and forming specific interactions (e.g., electrostatic/dipole). | nih.gov |
| Acidity/Basicity (pKa) | Modulates the pKa of nearby functional groups, influencing ionization state and target interaction. | nih.gov |
Role of the Methylsulfonyl Group in Bioactivity and Selectivity
The methylsulfonyl (or sulfone) group is a prominent feature in many therapeutic agents and plays a crucial role in drug design. namiki-s.co.jpnih.gov This group is known to be metabolically stable and resistant to hydrolysis. namiki-s.co.jp Its oxygen atoms are potent hydrogen bond acceptors, which can facilitate strong and specific interactions with amino acid residues in the active sites of biological targets like enzymes and receptors. sioc-journal.cnresearchgate.netnih.gov
The introduction of a sulfonyl group can also improve a molecule's physicochemical properties. It is a polar group that can enhance solubility and reduce the lipophilicity of a compound, which can be advantageous for optimizing pharmacokinetic properties. namiki-s.co.jpsioc-journal.cn Furthermore, the sulfonyl group can act as a bioisostere for other functional groups such as carbonyls or phosphates, allowing medicinal chemists to fine-tune a molecule's activity and selectivity. sioc-journal.cnresearchgate.net By increasing polarity, the sulfonyl group can also help diminish undesirable off-target effects, such as activity at the hERG channel. sioc-journal.cnresearchgate.net
| Feature | Contribution to Bioactivity and Selectivity | Source(s) |
| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor, enhancing binding affinity to targets. | sioc-journal.cnresearchgate.netnih.gov |
| Metabolic Stability | Structurally stable and resistant to metabolic degradation, potentially prolonging drug action. | namiki-s.co.jpresearchgate.net |
| Solubility & Polarity | Increases polarity, which can improve aqueous solubility and pharmacokinetic profiles. | namiki-s.co.jpsioc-journal.cn |
| Bioisosterism | Can serve as a structural mimic for other groups (e.g., carbonyl), aiding in SAR exploration. | sioc-journal.cnresearchgate.net |
Influence of Aldehyde Derivatives on Pharmacological Outcomes
The aldehyde group is a reactive functional group that serves as a crucial anchor for biological activity in many compounds. Benzaldehyde and its derivatives have been investigated for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antifungal activities. nih.govsinoshiny.commdpi.com The aldehyde moiety can form a reversible covalent bond, known as a Schiff base, with primary amino groups, such as the side chain of a lysine residue within a protein's active site. nih.gov This type of interaction can be key to the inhibitory mechanism of certain drugs.
The reactivity of the aldehyde also makes it a versatile synthetic intermediate, allowing for the creation of diverse libraries of compounds through reactions like aldol (B89426) condensation and reductive amination. sinoshiny.com This enables medicinal chemists to modify the benzaldehyde scaffold to optimize potency, selectivity, and pharmacokinetic properties. By introducing different functional groups, the biological activity of the parent aldehyde can be fine-tuned to achieve a desired pharmacological outcome. sinoshiny.com
Conformational Analysis and Ligand-Target Interactions
The three-dimensional arrangement of a molecule's functional groups is critical for its interaction with a biological target. In substituted benzaldehydes, the orientation of the aldehyde group relative to the substituents on the ring can significantly impact binding. For 2-substituted benzaldehydes, such as 2-fluorobenzaldehyde, the molecule may exist in planar cis and trans conformations. rsc.org The relative stability of these conformers, and thus the predominant shape of the molecule, can be influenced by the solvent and the nature of the substituents. rsc.org
The methylsulfonyl group at the 2-position and the fluorine atom at the 5-position in this compound would create a specific electronic and steric environment. The bulky and polar methylsulfonyl group would likely influence the preferred conformation of the aldehyde group. Understanding this conformational preference is essential for predicting how the molecule might fit into a target's binding site. The hydrogen bond accepting capacity of the sulfonyl group, combined with the electronic influence of the fluorine atom and the reactive aldehyde, provides multiple potential points of interaction for establishing a high-affinity bond with a molecular target. sioc-journal.cnnih.gov
Mechanisms of Pharmacological Action
While specific studies on this compound are not extensively detailed in the available literature, the potential mechanisms of action can be inferred from research on related benzaldehyde derivatives and compounds containing similar functional groups.
Identification of Molecular Targets
The pharmacological effects of benzaldehyde derivatives have been linked to several molecular targets. For instance, certain derivatives have been identified as inhibitors of the enzyme tyrosinase, which is involved in melanin (B1238610) production. nih.gov The inhibitory action is proposed to occur through the formation of a Schiff base between the aldehyde group and an amino group in the enzyme's active site. nih.gov
Additionally, compounds containing sulfonyl groups are known to target a wide array of enzymes and receptors. Sulfonamides and sulfones have been designed as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and protein tyrosine phosphatase 1B, all of which are relevant in metabolic diseases. nih.gov Given its structure, this compound could potentially interact with enzymes where hydrogen bonding and specific electronic interactions are critical for inhibition.
Elucidation of Cellular Pathways Affected by Compound Interaction
The interaction of a compound with its molecular target initiates a cascade of events that affect cellular pathways. Studies on other benzaldehyde derivatives have provided insight into these downstream effects. For example, two derivatives isolated from a marine fungus, flavoglaucin and isotetrahydro-auroglaucin, were shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov Their mechanism involved the suppression of the NF-κB (nuclear factor-κB) pathway, a key regulator of inflammation. nih.gov
Investigation of Downstream Biological Effects
While direct studies on the downstream biological effects of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—a substituted benzaldehyde and a methylsulfonyl group—are found in various biologically active compounds. This allows for informed speculation on its potential pharmacological activities.
The benzaldehyde moiety is a common feature in compounds exhibiting a range of biological effects. For instance, certain substituted benzaldehydes have been investigated for their anti-inflammatory properties. nih.gov Research on benzaldehyde derivatives isolated from marine fungi has shown that they can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages. nih.gov This effect is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Furthermore, some benzaldehyde derivatives have been found to modulate the NF-κB signaling pathway, a key regulator of the inflammatory response. nih.gov
Additionally, substituted benzaldehydes have been designed to interact with specific biological targets. For example, derivatives have been developed to bind to human hemoglobin, thereby increasing its oxygen affinity, which could be beneficial in conditions like sickle cell disease. nih.gov Other studies have synthesized benzimidazole-based substituted benzaldehyde derivatives that act as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov
The methylsulfonyl group is also a critical pharmacophore in medicinal chemistry. sioc-journal.cn It is known to be metabolically stable and can enhance the binding affinity of a molecule to its target protein through hydrogen bond interactions. sioc-journal.cn Compounds containing a sulfonyl group have been developed as inhibitors for a variety of enzymes and receptors involved in cellular processes like metabolic regulation and tumor progression. frontiersin.orgbenthamscience.com The inclusion of a sulfonyl group can also improve a molecule's pharmacokinetic properties. sioc-journal.cn
Given these precedents, it is plausible that this compound could be investigated for similar biological activities. The combination of the benzaldehyde and methylsulfonyl groups might lead to compounds with unique inhibitory or modulatory effects on various biological pathways.
Table 1: Potential Biological Activities of this compound Based on Structural Analogs
| Biological Effect | Potential Mechanism of Action | Reference Compound Class |
| Anti-inflammatory | Inhibition of iNOS and COX-2 expression, modulation of NF-κB pathway. | Substituted Benzaldehydes |
| Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase. | Benzimidazole-based Benzaldehydes |
| Receptor Binding | Allosteric modulation of protein function (e.g., hemoglobin). | Substituted Benzaldehydes |
| Broad-Spectrum Inhibition | Targeting enzymes and receptors in various cellular signaling pathways. | Sulfonyl-containing Compounds |
Prodrug Design and Delivery System Concepts
The development of a prodrug strategy for this compound could be a viable approach to improve its potential therapeutic efficacy by enhancing its bioavailability and enabling targeted delivery.
Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can overcome various pharmacokinetic challenges. For a compound like this compound, several strategies could be employed.
To enhance bioavailability, the polarity of the molecule could be temporarily modified. The sulfonyl group, while potentially beneficial for target binding, can also impact membrane permeability. sioc-journal.cn A prodrug approach could involve masking this polar group with a lipophilic moiety that is later cleaved in vivo to release the active compound.
Targeted delivery strategies aim to concentrate the drug at its site of action, thereby increasing efficacy and reducing off-target effects. This can be achieved by attaching the parent drug to a targeting moiety via a linker. For instance, in the context of cancer therapy, a prodrug of this compound could be conjugated to an antibody that recognizes a tumor-specific antigen, creating an antibody-drug conjugate (ADC). nih.gov
The success of a prodrug or a targeted delivery system heavily relies on the design of the cleavable linker that connects the drug to the promoiety or targeting vehicle. fluorochem.co.uk The linker must be stable in systemic circulation to prevent premature drug release but should be efficiently cleaved at the target site. nih.gov
Several types of cleavable linkers could be considered for prodrugs of this compound:
Acid-Sensitive Linkers: The aldehyde functionality of this compound could be masked as an acetal (B89532) or ketal. These linkers are stable at physiological pH but are hydrolyzed under the acidic conditions often found in the microenvironment of tumors or within cellular lysosomes, leading to the release of the active aldehyde. nih.gov Hydrazone linkers are another class of acid-cleavable linkers that have been extensively used in drug delivery. nih.gov
Enzyme-Cleavable Linkers: Peptides that are substrates for specific enzymes overexpressed in diseased tissues, such as cathepsins in tumors, can be used as linkers. nih.gov The linker would be cleaved by the target enzyme, releasing the drug in a site-specific manner.
Self-Immolative Linkers: These are sophisticated linkers that undergo a cascade of reactions following an initial cleavage event, ultimately leading to the release of the drug. This strategy can provide a more controlled and efficient release profile. For instance, a linker could be designed to undergo Grob fragmentation under specific biological conditions to release the active compound.
Table 2: Potential Cleavable Linker Strategies for this compound Prodrugs
| Linker Type | Cleavage Trigger | Potential Application |
| Acetal/Ketal | Acidic pH (e.g., tumor microenvironment, lysosomes) | Targeted cancer therapy |
| Hydrazone | Acidic pH | Targeted drug delivery |
| Dipeptide | Specific enzymes (e.g., cathepsins) | Enzyme-targeted therapies |
| Self-Immolative | Specific biological trigger followed by fragmentation | Controlled and efficient drug release |
Advanced Research Methodologies
Computational Chemistry and Molecular Modeling:In the realm of computational studies, no published research on the use of Density Functional Theory (DFT) to calculate the electronic structure or predict the reactivity of 5-Fluoro-2-(methylsulfonyl)benzaldehyde was identified. Furthermore, there were no findings related to molecular docking or dynamics simulations to investigate its potential ligand-protein interactions.
Due to the absence of specific research data for this compound in these advanced areas, it is not possible to provide a detailed article on these topics as requested. The available information is limited to basic identification and supplier details for the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational technique employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a compound like this compound, which serves as a key intermediate in the synthesis of various biologically active molecules, QSAR can be an invaluable tool. It aids in predicting the efficacy of its derivatives and guiding the design of new analogues with enhanced therapeutic potential.
The development of a robust QSAR model for derivatives of this compound would typically involve the following steps:
Data Set Compilation: A series of derivatives would be synthesized from the parent compound, and their biological activities against a specific target (e.g., an enzyme or receptor) would be determined experimentally.
Descriptor Calculation: A wide array of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be utilized to generate a mathematical equation that links the calculated descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its reliability.
While a specific QSAR model for this compound is not available, the table below illustrates a hypothetical set of descriptors that would be relevant in such a study.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. |
| Steric | Molecular Volume | Affects the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Governs the molecule's ability to cross cell membranes. |
| Topological | Wiener Index | Relates to the branching and shape of the molecule. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction utilizes computational models to forecast the pharmacokinetic and toxicological properties of a compound. This early-stage assessment is critical for identifying potential liabilities that could lead to late-stage drug development failure. For this compound, these predictions would provide insights into its drug-likeness and potential safety profile.
The in silico evaluation would encompass a range of predicted properties, as exemplified in the hypothetical data table below. These predictions are typically generated using commercially available or open-source software that employs algorithms trained on large datasets of experimental data.
| ADMET Property | Predicted Value (Hypothetical) | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| AMES Mutagenicity | Negative | Low likelihood of being mutagenic. |
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
It is important to note that while these computational predictions are highly valuable for prioritizing and guiding drug discovery efforts, they are not a substitute for experimental validation.
Future Perspectives and Research Directions
Development of Next-Generation Synthetic Methodologies
The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. alfa-chemistry.comnih.gov Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 5-Fluoro-2-(methylsulfonyl)benzaldehyde and its derivatives.
Current synthetic routes often rely on classical nucleophilic aromatic substitution or multi-step processes. google.com Next-generation methodologies could involve:
C-H Activation/Fluorination: Direct C-H fluorination techniques are emerging as powerful tools to introduce fluorine atoms with high precision, potentially streamlining the synthesis of fluorinated benzaldehydes. nsf.gov Research into palladium-catalyzed ortho C-H fluorination of benzaldehydes using transient directing groups showcases a promising avenue for creating such molecules more efficiently. nsf.gov
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch synthesis. Developing a flow-based synthesis for this compound could enable rapid production and easier optimization of reaction conditions.
Click Chemistry: The principles of click chemistry, particularly Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, could be adapted for the synthesis of sulfonyl fluoride-containing molecules. researchgate.net While the target compound contains a methylsulfonyl group, the advancements in SuFEx highlight the growing interest in sulfur-fluorine motifs and could inspire novel synthetic pathways. acs.org
| Synthetic Advancement | Potential Advantage | Relevant Field |
| Direct C-H Fluorination | Reduced step count, improved atom economy | Organometallic Catalysis |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Process Chemistry |
| Novel Sulfonylation Methods | Access to diverse derivatives, milder conditions | Synthetic Methodology |
Exploration of Novel Therapeutic Applications Beyond Current Scope
The structural motifs within this compound—a fluorinated benzene (B151609) ring and a sulfonyl group—are prevalent in a wide range of biologically active molecules. This suggests a broad, yet largely unexplored, therapeutic potential.
Anticancer Agents: Sulfonamide and sulfonyl-containing compounds are well-established as anticancer agents, notably as inhibitors of carbonic anhydrase (CA). acs.orgnih.govnih.gov The fluorinated benzenesulfonamide (B165840) scaffold, in particular, has been optimized to yield potent and selective inhibitors of cancer-related CA isozymes IX and XII. acs.org The aldehyde group on this compound could serve as a synthetic handle to elaborate the structure into potent and selective enzyme inhibitors.
Anti-inflammatory and Antibacterial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs. scispace.com Rational design of new sulfonamide derivatives continues to be a strategy for developing novel anti-inflammatory and antibacterial agents. nih.gov
Enzyme Inhibition: The compound's electrophilic aldehyde and its sulfonyl group could be key to interacting with various biological targets. Molecules bearing sulfonyl fluorides, a related functional group, have been used as covalent inhibitors of proteases. researchgate.net This suggests that derivatives of this compound could be designed as inhibitors for a range of enzymes implicated in disease.
Integration of Artificial Intelligence and Machine Learning in Compound Design
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. nih.govlbl.gov By using the this compound scaffold as a starting point, AI algorithms could generate libraries of virtual derivatives optimized for binding to specific therapeutic targets, such as kinases or proteases.
Predictive Modeling: AI can be used to build models that predict a compound's activity, toxicity, and pharmacokinetic properties (ADMET). nih.gov This allows for the in-silico screening of potential derivatives, prioritizing the most promising candidates for synthesis and reducing the time and cost of discovery. umj.com.ua For instance, AI models could predict the inhibitory activity of novel derivatives against neurodegenerative disease targets. nih.gov
Synthesis Planning: AI tools can assist chemists by proposing viable synthetic routes for novel, computer-designed molecules, further bridging the gap between virtual design and physical synthesis.
| AI/ML Application | Objective | Potential Impact |
| Generative Models | Design novel derivatives with optimized properties | Accelerate hit-to-lead optimization |
| Predictive ADMET | Forecast biological activity and safety profiles | Reduce late-stage attrition of drug candidates |
| Retrosynthesis Prediction | Propose efficient synthetic routes for new compounds | Streamline chemical synthesis planning |
Advancement in Understanding Structure-Function Relationships at the Molecular Level
A deep understanding of the structure-activity relationship (SAR) is fundamental to rational drug design. youtube.com Future research will need to systematically probe how modifications to the this compound structure affect its biological activity.
Role of Fluorine: The fluorine atom can significantly impact a molecule's properties, including metabolic stability, binding affinity, and lipophilicity. nih.govyoutube.com Systematic studies involving the repositioning or addition of fluorine atoms on the benzene ring will be crucial to understand their influence on target engagement. The electronegativity of fluorine can make aromatic rings less prone to oxidative metabolism, a key consideration in drug design. youtube.com
Modification of the Sulfonyl Group: The methylsulfonyl group is a key feature. Exploring analogues with different alkyl or aryl substituents on the sulfonyl moiety could modulate the compound's polarity and steric profile, leading to improved potency or selectivity.
Derivatization of the Aldehyde: The aldehyde group is a versatile chemical handle that can be converted into a wide array of other functional groups (e.g., amines, alcohols, carboxylic acids), allowing for the systematic exploration of chemical space and the optimization of interactions with a biological target.
Collaborative Research Opportunities and Translational Studies
The journey of a compound from a laboratory curiosity to a clinical candidate is complex and requires extensive collaboration. For this compound, future progress will depend on building bridges between different scientific disciplines.
Academia-Industry Partnerships: Collaborations between academic labs, which may uncover novel biological activities, and pharmaceutical companies, with their expertise in drug development and commercialization, will be essential. Platforms like Collaborative Drug Discovery (CDD) facilitate such partnerships by providing tools to manage and share research data securely. collaborativedrug.com
Orphan Drug Development: If derivatives of this compound show promise for rare diseases, the orphan drug development pathway offers incentives and a structured framework for bringing new therapies to patients in need. ashpublications.orgnih.govaccessnewswire.com This often involves close collaboration with patient advocacy groups, clinicians, and regulatory agencies. nih.gov
Translational Research: Bridging the gap between preclinical findings and clinical application is a major challenge. This requires translational studies that can validate the therapeutic potential of promising compounds in relevant disease models, paving the way for human clinical trials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Fluoro-2-(methylsulfonyl)benzaldehyde, and how do reaction conditions influence yield and purity?
- Methodology :
- Oxidative sulfonation : Start with 5-fluoro-2-methylbenzaldehyde. Introduce the methylsulfonyl group via oxidation using agents like m-CPBA (meta-chloroperbenzoic acid) or KMnO₄ in acidic conditions. Monitor reaction progression via TLC or HPLC .
- Friedel-Crafts sulfonylation : Use sulfonyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to functionalize the aromatic ring. Control temperature (0–5°C) to minimize side reactions like over-sulfonation .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Analytical workflow :
- ¹H NMR : Identify aldehyde proton resonance at δ 9.8–10.2 ppm. Fluorine-induced splitting patterns (e.g., coupling constants J = 8–12 Hz for ortho-fluoro substituents) confirm substituent positions .
- IR spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1300–1150 cm⁻¹). Compare with reference spectra of analogous benzaldehyde derivatives .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 216.03 (calculated for C₈H₇FO₃S). Fragmentation patterns should align with methylsulfonyl and aldehyde functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Experimental design :
- Electrophilicity assessment : Use DFT calculations to map electron-deficient regions (e.g., para to sulfonyl group). The sulfonyl group acts as a strong electron-withdrawing group, activating the ring for NAS .
- Kinetic studies : Compare reaction rates with non-fluorinated analogs. Fluorine’s inductive effect enhances electrophilicity but may sterically hinder certain nucleophiles .
- By-product analysis : Identify intermediates via LC-MS (e.g., dimerization products under basic conditions). Adjust solvent polarity (e.g., DMF vs. THF) to suppress side reactions .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Data reconciliation strategy :
- Solubility profiling : Conduct systematic studies in polar (DMSO, MeOH) and non-polar solvents (toluene) at 25°C. Use UV-Vis spectroscopy to quantify saturation points. Note discrepancies due to hygroscopicity or impurities .
- Stability under storage : Accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor aldehyde oxidation to carboxylic acid via IR or titration. Recommend storage at −20°C under nitrogen for long-term stability .
Q. What computational tools are suitable for predicting the biological activity or toxicity of this compound?
- In silico approaches :
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bonding capacity. Compare with databases (e.g., PubChem) to predict bioavailability or cytotoxicity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₈H₇FO₃S | |
| Melting point | 98–102°C (lit.) | |
| logP (octanol/water) | 1.8 ± 0.2 | |
| λmax (UV-Vis in MeOH) | 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
